2-氟-6-甲氧基苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

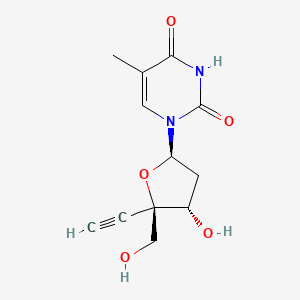

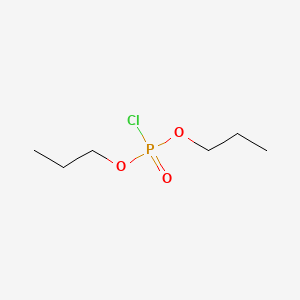

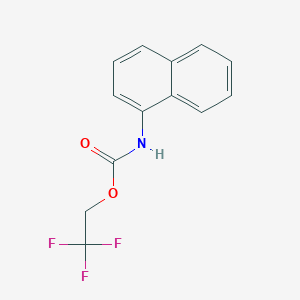

2-Fluoro-6-methoxyaniline hydrochloride is a compound that can be inferred to have a structure related to the compounds discussed in the provided papers. While the papers do not directly address 2-fluoro-6-methoxyaniline hydrochloride, they do provide insights into similar halogenated anilines and their properties. The compound likely possesses a benzene ring substituted with a fluoro group at the second position and a methoxy group at the sixth position, with an additional amino group that is likely protonated to form the hydrochloride salt.

Synthesis Analysis

The synthesis of related compounds involves the formation of C-C bonds and the introduction of halogen atoms into the aromatic ring. For instance, the synthesis of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile involves the reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of a base and a catalytic amount of tert-butylammonium bromide . This suggests that a similar approach could be used for synthesizing 2-fluoro-6-methoxyaniline hydrochloride, starting with appropriate halogenated aniline and methoxy precursors.

Molecular Structure Analysis

The molecular structure of halogenated anilines is characterized by the presence of intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions. The crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline, for example, shows classical N–H···Hal hydrogen bonds and halogen···halogen interactions . These interactions are crucial for the stability and packing of the crystals. The molecular structure of 2-fluoro-6-methoxyaniline hydrochloride would similarly be influenced by these interactions, particularly the hydrogen bonding of the protonated amino group with the chloride ion.

Chemical Reactions Analysis

Halogenated anilines can undergo various organic transformations, including deprotonation and alkylation reactions . The presence of a fluorine atom in such compounds is significant in medicinal chemistry, as it can be involved in the construction of bioactive heterocycles. The reactivity of 2-fluoro-6-methoxyaniline hydrochloride would be expected to be influenced by the electron-withdrawing effects of the fluoro group and the electron-donating effects of the methoxy group, which could affect its participation in chemical reactions.

Physical and Chemical Properties Analysis

The physical properties of halogenated anilines, such as melting points, can be determined through synthesis and recrystallization techniques . The chemical properties are largely dictated by the substituents on the benzene ring. For example, the presence of a methoxy group can increase the electron density on the ring, making it more nucleophilic, while the fluoro group can increase the acidity of the amino hydrogen. The hydrochloride salt form of 2-fluoro-6-methoxyaniline would be expected to be more soluble in water compared to its free base due to the ionic nature of the compound.

科学研究应用

1. 有机合成和化学反应

2-氟-6-甲氧基苯胺盐酸盐在各种有机合成和化学反应中被使用。例如,它的衍生物参与了乌尔曼甲氧化过程,有助于合成多样化的化合物。这些过程通常涉及氮基的保护和去保护,卤素如氟被氧替代的取代反应,以及芳香胺的生成 (Ragan et al., 2003)。

2. 药用化合物的合成

从2-氟-6-甲氧基苯胺盐酸盐衍生的化合物被用于合成各种药用化合物。例如,衍生物已被研究其抗菌特性,如抑制结核分枝杆菌的生长。小的疏水取代基和特定的电子性质等结构特征对其生物活性至关重要 (Braendvang & Gundersen, 2007)。

3. 材料科学应用

在材料科学领域,2-氟-6-甲氧基苯胺盐酸盐的衍生物有助于新材料的开发。它们参与形成通过分子间氢键和π-π相互作用的带状结构。这些材料在各种应用中显示潜力,包括水溶性化合物和抗炎活性 (Sun et al., 2019)。

4. 化学性质的研究

2-氟-6-甲氧基苯胺盐酸盐及其衍生物被用于研究各种化学性质,如氢键和UV/Vis—近红外电荷转移。这些研究增进了对导电聚合物及其性质的理解,这对于开发先进材料至关重要 (Gruger et al., 1994)。

安全和危害

The safety and hazards associated with 2-Fluoro-6-methoxyaniline are indicated by the signal word "Warning" . The compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

2-fluoro-6-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLNMOPTWPLODQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332619 |

Source

|

| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methoxyaniline hydrochloride | |

CAS RN |

1049790-78-4 |

Source

|

| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)